2-Bromo-3-fluorobenzamide
Overview
Description
2-Bromo-3-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-fluorobenzamide is currently unknown. This compound is structurally similar to Broflanilide , which is known to act as a meta-diamide GABA-gated Cl− channel allosteric modulator . .
Mode of Action
If it acts similarly to Broflanilide, it may modulate GABA-gated chloride channels . This would involve the compound binding to these channels and altering their function, potentially leading to changes in neuronal signaling.
Biochemical Pathways
Without specific research on this compound, it’s difficult to summarize the biochemical pathways it may affect. If it does indeed act on GABA-gated chloride channels like Broflanilide , it could impact neuronal signaling pathways and potentially have downstream effects on nervous system function.
Result of Action
If it acts similarly to Broflanilide , it could potentially alter neuronal signaling and have various effects on the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with m-fluorobenzotrifluoride, which undergoes a series of reactions including nitration, bromination, reduction, deamination, separation, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid . This intermediate is then converted to this compound through an amidation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves using cost-effective and readily available starting materials, with reaction conditions designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Bromo-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Bromobenzamide: Similar structure but lacks the fluorine atom.
3-Fluorobenzamide: Similar structure but lacks the bromine atom.
2-Bromo-3-fluorobenzoic acid: An intermediate in the synthesis of 2-Bromo-3-fluorobenzamide.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLTAHMKMBLRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576938 | |
Record name | 2-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132715-70-9 | |
Record name | 2-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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